Cas no 2248333-82-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(6-methylpyridin-3-yl)acetate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(6-methylpyridin-3-yl)acetate is a specialized organic compound featuring a phthalimide core linked to a 6-methylpyridin-3-ylacetate moiety. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The presence of both the isoindole-1,3-dione and pyridine groups enhances its potential as an intermediate for constructing complex heterocyclic systems. Its stability under various reaction conditions and compatibility with multiple functionalization strategies offer versatility in organic synthesis. The compound’s well-defined molecular architecture also facilitates precise modifications, supporting research in medicinal chemistry and material science applications.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(6-methylpyridin-3-yl)acetate structure
2248333-82-4 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(6-methylpyridin-3-yl)acetate
CAS No:2248333-82-4
MF:C16H12N2O4
MW:296.277483940125
CID:5976448
PubChem ID:165856882
Update Time:2025-05-20

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(6-methylpyridin-3-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • 2248333-82-4
    • EN300-6514447
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(6-methylpyridin-3-yl)acetate
    • Inchi: 1S/C16H12N2O4/c1-10-6-7-11(9-17-10)8-14(19)22-18-15(20)12-4-2-3-5-13(12)16(18)21/h2-7,9H,8H2,1H3
    • InChI Key: ZZSKQTQWWBXFRB-UHFFFAOYSA-N
    • SMILES: O(C(CC1C=NC(C)=CC=1)=O)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 296.07970687g/mol
  • Monoisotopic Mass: 296.07970687g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 455
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 76.6Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(6-methylpyridin-3-yl)acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6514447-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(6-methylpyridin-3-yl)acetate
2248333-82-4
1g
$0.0 2023-06-01

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(6-methylpyridin-3-yl)acetate

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(6-methylpyridin-3-yl)acetate

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(6-methylpyridin-3-yl)acetate is a complex organic compound with the CAS number 2248333-82-4. This compound belongs to the class of isoindole derivatives, which have garnered significant attention in recent years due to their diverse applications in medicinal chemistry and materials science. The molecule features a dioxoisoindole core, which is a fused bicyclic structure consisting of a benzene ring and a lactam moiety. This core is further substituted with an acetate group attached to a 6-methylpyridin-3-yl fragment, introducing additional electronic and steric properties that enhance its functional versatility.

Recent studies have highlighted the potential of dioxoisoindole derivatives as scaffolds for drug discovery. The 6-methylpyridin-3-yl acetate substituent in this compound contributes to its unique electronic characteristics, making it an attractive candidate for exploring interactions with biological targets such as enzymes or receptors. For instance, researchers have investigated the ability of similar compounds to modulate kinase activity, which is crucial in pathways associated with cancer and inflammatory diseases.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(6-methylpyridin-3-yl)acetate typically involves multi-step organic reactions, including cyclization and substitution processes. The use of advanced catalytic systems has enabled chemists to optimize the yield and purity of this compound, ensuring its suitability for downstream applications in preclinical studies.

In terms of applications, this compound has shown promise in the field of bioorganic chemistry, where it serves as a building block for constructing more complex molecules with tailored functionalities. Additionally, its structural features make it a valuable tool for studying supramolecular chemistry, particularly in the context of self-assembling systems and molecular recognition.

From an environmental perspective, the development of efficient synthetic routes for 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(6-methylpyridin-3-yl)acetate aligns with green chemistry principles by minimizing waste and reducing energy consumption. This approach not only enhances sustainability but also supports the scalability of production processes for industrial applications.

In summary, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yli 2-(6-methylpyridin -3-yli)acetat stands as a testament to the ongoing advancements in organic synthesis and materials science. Its unique structural features and versatile functional groups position it as a valuable asset in both academic research and industrial development.

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